molecular formula C4H5ClN2 B1590611 3-Chloro-1-methyl-1H-pyrazole CAS No. 63425-54-7

3-Chloro-1-methyl-1H-pyrazole

Cat. No. B1590611
CAS RN: 63425-54-7
M. Wt: 116.55 g/mol
InChI Key: GWZMWAZUCSGVLQ-UHFFFAOYSA-N
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Description

3-Chloro-1-methyl-1H-pyrazole (CMP) is an organic compound that is widely used in the research and development of various pharmaceuticals and other compounds. CMP is a five-membered heterocyclic compound that has a unique structure and properties, making it an important tool for scientists and researchers. CMP is known for its low toxicity and good solubility in water, making it a useful compound for laboratory experiments. It is also used in the synthesis of various pharmaceuticals, such as antifungal drugs and antibacterial agents.

Scientific Research Applications

  • Synthesis of Pyrazole Derivatives

    • Field : Organic Chemistry
    • Application Summary : Pyrazole derivatives, including 3-Chloro-1-methyl-1H-pyrazole, are used in the synthesis of various chemical compounds. They serve as a core element in various sectors of the chemical industry, including medicine and agriculture .
    • Methods of Application : The synthesis of pyrazole derivatives involves diverse methods for accessing the pyrazole moiety. These methods span from utilizing transition-metal catalysts and photoredox reactions to employing one-pot multicomponent processes, novel reactants, and innovative reaction types .
    • Results : The synthesis of pyrazole derivatives has led to the discovery of fascinating properties demonstrated by numerous pyrazole derivatives .
  • D-Amino Acid Oxidase Inhibition

    • Field : Biochemistry
    • Application Summary : 3-Methylpyrazole-5-carboxylic acid, a derivative of 3-Chloro-1-methyl-1H-pyrazole, is a potent and selective D-amino acid oxidase (DAO) inhibitor that protects DAO cells from oxidative stress induced by D-Serine .
    • Methods of Application : The compound is used to inhibit DAO, thereby preventing formalin-induced tonic pain .
    • Results : The application of this compound has shown to protect DAO cells from oxidative stress .
  • Synthesis of Pyrazoles

    • Field : Organic Chemistry
    • Application Summary : Pyrazoles, including 3-Chloro-1-methyl-1H-pyrazole, are used in the synthesis of a wide range of chemical compounds. They serve as a core element in various sectors of the chemical industry .
    • Methods of Application : The synthesis of pyrazoles involves diverse methods for accessing the pyrazole moiety. These methods span from utilizing transition-metal catalysts and photoredox reactions to employing one-pot multicomponent processes, novel reactants, and innovative reaction types .
    • Results : The synthesis of pyrazoles has led to the discovery of fascinating properties demonstrated by numerous pyrazole derivatives .
  • Preparation of Aminoquinazolines

    • Field : Medicinal Chemistry
    • Application Summary : 5-Chloro-1h-pyrazole, a derivative of 3-Chloro-1-methyl-1H-pyrazole, is used in the preparation of aminoquinazolines as P2X3 inhibitors .
    • Methods of Application : The compound is used in the synthesis of aminoquinazolines, which are known to inhibit P2X3 receptors .
    • Results : The application of this compound has shown to be effective in the synthesis of P2X3 inhibitors .
  • Epoxidation of Alkenes

    • Field : Organic Chemistry
    • Application Summary : 3-methyl-pyrazole, a derivative of 3-Chloro-1-methyl-1H-pyrazole, can be used as an additive in the MTO-catalyzed epoxidation of alkenes .
    • Methods of Application : The compound is used as an additive in the epoxidation process, which involves the conversion of an alkene to an epoxide .
    • Results : The application of this compound has shown to be effective in the epoxidation of alkenes .

properties

IUPAC Name

3-chloro-1-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN2/c1-7-3-2-4(5)6-7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWZMWAZUCSGVLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60545442
Record name 3-Chloro-1-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60545442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-1-methyl-1H-pyrazole

CAS RN

63425-54-7
Record name 3-Chloro-1-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60545442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-1-methyl-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
69
Citations
M Nishioka, H Nakashita, M Yasuda… - Journal of pesticide …, 2005 - jstage.jst.go.jp
A pyrazole derivative, 3-chloro-1-methyl-1H-pyrazole-5-carboxylic acid (CMPA), exhibited high anti-rice blast activity without any significant antimicrobial activity. To assess the mode of …
Number of citations: 18 www.jstage.jst.go.jp
GV Bozhenkov, VA Savosik, LV Klyba… - Russian Journal of …, 2008 - Springer
… The main fragmentation pathway of 3-chloro-1-methyl-1H-pyrazole (VIII) under electron impact involves cleavage of the C–Cl bond in the molecular ion. Such behavior is typical of …
Number of citations: 9 link.springer.com
M Nishioka, H Nakashita, H Suzuki… - Journal of pesticide …, 2003 - jstage.jst.go.jp
… Among the derivatives, 3—chloro—1-methyl-1H-pyrazole»5—carboxylic acid (CMPA) exhibited the highest anti-rice blast activity with the EDW (80% effective dose, the concennation …
Number of citations: 23 www.jstage.jst.go.jp
M Yasuda - Journal of Pesticide Science, 2007 - jstage.jst.go.jp
… We investigated the mode of action of SAR-inducible chemicals, N-cyanomethyl-2-chloroisonicotinamide (NCI), 3-chloro-1-methyl-1H-pyrazole-5-carboxylic acid (CMPA), and N-(3-…
Number of citations: 26 www.jstage.jst.go.jp
M Nishioka, H Nakashita, H Suzuki… - Journal of Pesticide …, 2003 - agris.fao.org
… Among the derivatives, 3-chloro-1-methyl-1H-pyrazole-5-carboxylic acid (CMPA) exhibited the highest anti-rice blast activity with the ED sub 80 (80% effective dose, the concentration …
Number of citations: 0 agris.fao.org
M Yasuda, M Nishioka, H Nakashita… - Bioscience …, 2003 - jstage.jst.go.jp
… Here, we characterized 3-chloro-1-methyl-1H-pyrazole-5-carboxylic acid (CMPA) as an eŠective SAR inducer in tobacco. Soil drench application of CMPA induced PR gene expression …
Number of citations: 28 www.jstage.jst.go.jp
P Jeschke - Pest management science, 2017 - Wiley Online Library
Agriculture is confronted with enormous challenges, from production of enough high‐quality food to water use, environmental impacts and issues combined with a continually growing …
Number of citations: 181 onlinelibrary.wiley.com
M Yasuda, M Fujita, K Soudthedlath… - International journal of …, 2023 - mdpi.com
… Similarly to BTH, 3-chloro-1-methyl-1H-pyrazole-5-carboxylic acid (INA) [16,28] and N-cyanomethyl-2-chloroisonicotinamide (NCI) [29,30,31] act at the site of the SA-mediated signaling …
Number of citations: 8 www.mdpi.com
K Schreiber, D Desveaux - The Plant Pathology Journal, 2008 - ppjonline.org
The outcome of plant-pathogen interactions is influenced significantly by endogenous small molecules that coordinate plant defence responses. There is currently tremendous scientific …
Number of citations: 69 www.ppjonline.org
M Kusajima, M Fujita, H Yamakawa… - Bioscience …, 2020 - academic.oup.com
… The chemical structure of BAPP has a pyrazole moiety that is a main molecular skeleton of CMPA (3-chloro-1-methyl-1H-pyrazole-5-carboxylic acid) (Figure 1), although its size is less …
Number of citations: 9 academic.oup.com

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